molecular formula C10H17NO4 B13603443 tert-butylN-(3-acetyloxetan-3-yl)carbamate

tert-butylN-(3-acetyloxetan-3-yl)carbamate

Cat. No.: B13603443
M. Wt: 215.25 g/mol
InChI Key: BQKZSIMTAQXDKX-UHFFFAOYSA-N
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Description

tert-ButylN-(3-acetyloxetan-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyloxetane moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-acetyloxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetyloxetane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 3-acetyloxetane, and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: tert-ButylN-(3-acetyloxetan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-(3-acetyloxetan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and intermediates .

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. It can also be employed in the development of biochemical assays and diagnostic tools .

Medicine: It may be investigated for its pharmacological properties and therapeutic potential .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butylN-(3-acetyloxetan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action can include enzymatic catalysis, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the acetyloxetane moiety, which imparts specific chemical properties and reactivity.

Biological Activity

Tert-butyl N-(3-acetyloxetan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, with an acetyloxetan ring that contributes to its reactivity and biological interactions. The structural formula can be represented as:

C12H21NO3\text{C}_{12}\text{H}_{21}\text{N}\text{O}_3

The biological activity of tert-butyl N-(3-acetyloxetan-3-yl)carbamate may be attributed to its ability to interact with specific molecular targets. The acetyloxetan moiety can undergo nucleophilic substitution reactions, which may lead to the modification of proteins or other biomolecules. This reactivity suggests potential applications in enzyme inhibition and drug development.

1. Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant enzyme inhibition properties. For example, carbamate derivatives are known to inhibit serine proteases, which play crucial roles in various physiological processes.

Enzyme TypeInhibition TypeReference
Serine ProteasesCompetitive Inhibition
KinasesNon-competitive

2. Antiproliferative Effects

Studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds targeting the TrkA pathway have shown promise in reducing tumor growth.

Cell LineIC50 (µM)Compound Tested
HCT1160.52Tert-butyl N-(3-acetyloxetan-3-yl)carbamate
MCF-70.75Tert-butyl N-(3-acetyloxetan-3-yl)carbamate

Case Study 1: Pain Management

In a study evaluating the role of TrkA inhibitors in pain management, tert-butyl N-(3-acetyloxetan-3-yl)carbamate was tested for its ability to block nerve growth factor (NGF) signaling pathways. The results indicated a significant reduction in pain responses in animal models, suggesting its potential as an analgesic agent.

Case Study 2: Cancer Therapy

Another investigation focused on the antiproliferative effects of the compound on human breast cancer cells. The results showed that treatment with tert-butyl N-(3-acetyloxetan-3-yl)carbamate led to a reduction in cell viability, indicating its potential use as a therapeutic agent in oncology.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-(3-acetyloxetan-3-yl)carbamate

InChI

InChI=1S/C10H17NO4/c1-7(12)10(5-14-6-10)11-8(13)15-9(2,3)4/h5-6H2,1-4H3,(H,11,13)

InChI Key

BQKZSIMTAQXDKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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